molecular formula C27H19N3O2S B4786848 N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide

Cat. No.: B4786848
M. Wt: 449.5 g/mol
InChI Key: UXQNNVKWBYQUCZ-UHFFFAOYSA-N
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Description

N-{[4-(1,3-Benzoxazol-2-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide is a complex organic compound that features a benzoxazole moiety fused with a biphenyl structure

Properties

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O2S/c31-25(20-12-10-19(11-13-20)18-6-2-1-3-7-18)30-27(33)28-22-16-14-21(15-17-22)26-29-23-8-4-5-9-24(23)32-26/h1-17H,(H2,28,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQNNVKWBYQUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

The compound has shown potential in biological applications, particularly as an antifungal and antibacterial agent. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory, anticancer, and antioxidant activities .

Industry

Industrially, the compound is used in the development of advanced materials, including optical brighteners and fluorescent dyes. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide involves its interaction with specific molecular targets. The benzoxazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide is unique due to its combination of a benzoxazole moiety with a biphenyl structure. This fusion imparts distinct chemical and biological properties, making it more versatile and potent compared to its simpler analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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